Eestradiol Hemihydrate

Description

Historical Context and Evolution of Understanding Estradiol (B170435) as a Steroid Hormone

The journey to understanding estradiol began with the broader discovery of estrogens. In the early 20th century, researchers began to explore the concept of "internal secretions" from the ovaries that influenced the reproductive cycle. oup.com A pivotal moment came in 1923 when Edgar Allen and Edward A. Doisy began studying the effects of follicular fluids from sow ovaries. oup.com This collaboration was instrumental in the eventual purification of estrogenic substances. oup.combioscientifica.com

The first of these estrogens to be purified and crystallized was estrone (B1671321), a feat accomplished almost simultaneously by Edward Doisy and Adolf Butenandt in 1929. bioscientifica.comnih.gov Butenandt would later receive a Nobel Prize for this work. bioscientifica.comnih.gov Following this, Doisy went on to discover estriol (B74026) and, finally, estradiol. bioscientifica.comnih.gov Estradiol, the most potent of the major estrogens, was discovered by Schwenk and Hildebrant in 1933, who synthesized it through the reduction of estrone. wikipedia.org It was first isolated in 1935. wikipedia.org

Early investigators quickly hypothesized that estrogens were synthesized from androgens, a process later termed aromatization. oup.comnih.gov This hypothesis was confirmed by studies showing the conversion of testosterone (B1683101) to estradiol. bioscientifica.com The understanding of estrogen's role evolved significantly with the discovery of estrogen receptors by Elwood Jensen, who used radio-labeled estradiol to demonstrate its specific uptake in tissues like the uterus and vagina. oup.com This discovery paved the way for understanding the molecular mechanisms of hormone action and identifying hormone-dependent tissues. oup.com The evolution of the estrogen signaling system is a subject of ongoing study, with research suggesting that the ancestral steroid receptor was sensitive to estrogens. nih.gov

| Key Historical Milestone | Year | Investigator(s) | Significance |

| Initial studies on ovarian follicular fluids | 1923 | Edgar Allen & Edward A. Doisy | Laid the groundwork for isolating estrogenic substances. oup.com |

| Purification and crystallization of estrone | 1929 | Edward A. Doisy & Adolf Butenandt | First isolation of an estrogen, leading to structural characterization. bioscientifica.comnih.gov |

| Discovery and synthesis of estradiol | 1933 | Schwenk and Hildebrant | First synthesis of the most potent estrogen from estrone. wikipedia.orgwikipedia.org |

| First isolation of estradiol | 1935 | N/A | Confirmed the existence of estradiol as a distinct hormone. wikipedia.org |

| Discovery of estrogen receptors | Post-1935 | Elwood Jensen | Revealed the mechanism of estradiol's action at the cellular level. oup.com |

Academic Significance of Estradiol Hemihydrate in Chemical and Biological Sciences

Estradiol hemihydrate is a cornerstone in chemical and biological research due to its fundamental role as the primary estrogen. chemsrc.comresearchgate.net Its specific crystalline form, containing one-half molecule of water, offers stability which is advantageous for experimental consistency. smolecule.comresearchgate.net

In the Chemical Sciences: The synthesis and structural analysis of estradiol and its derivatives are of great interest. Estradiol hemihydrate is often used as a reference standard in analytical chemistry. sigmaaldrich.comsigmaaldrich.com Its synthesis commonly involves the reduction of estrone. google.com The crystalline structure of the hemihydrate is stabilized by hydrogen bonding between water molecules and the steroid's A- and D-rings, a feature confirmed by X-ray diffraction studies. smolecule.com Research also investigates the different polymorphic and solvated forms of estradiol, with the hemihydrate being the most stable. google.comresearchgate.net The dehydration process of the hemihydrate to anhydrous forms is complex and has been a subject of thermal analysis studies. researchgate.net

In the Biological Sciences: Estradiol hemihydrate is widely used to investigate the myriad physiological and pathological processes regulated by estrogen. Its biological activity mirrors that of endogenous 17β-estradiol, primarily through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). smolecule.com

Cancer Research : It is a critical tool in studying estrogen-dependent cancers, such as breast and endometrial cancers. smolecule.com Researchers use estradiol hemihydrate to explore how estrogens influence cancer cell proliferation, differentiation, and survival, which is vital for developing targeted therapies. smolecule.com

Neuroscience : Studies have shown that estradiol hemihydrate can promote the neural differentiation of human endometrial stem cells, up-regulating the expression of neural markers. medchemexpress.comchemsrc.com This has implications for research in neurodegenerative diseases and neural tissue engineering. medchemexpress.comchemsrc.com

Bone Health : The compound is used in preclinical and clinical studies to evaluate its effects on bone metabolism and to understand its potential in managing bone loss associated with estrogen deficiency. smolecule.com

Reproductive Biology : In assisted reproductive technology (ART), different formulations of estradiol, including the hemihydrate, are studied to understand their effects on endometrial preparation for embryo transfer. nih.govscispace.comresearchgate.net These studies compare its efficacy with other estradiol forms, like estradiol valerate (B167501), in achieving appropriate endometrial thickness. nih.govscispace.comresearchgate.net

Metabolic Studies : Estradiol is known to be metabolized by cytochrome P450 enzymes. smolecule.com Understanding these metabolic pathways is crucial for research into drug interactions and hormone metabolism. smolecule.com

Current Research Landscape and Emerging Themes in Estradiol Hemihydrate Studies

The current research landscape for estradiol hemihydrate is dynamic, with studies expanding beyond its traditional roles. Emerging themes focus on novel delivery systems, specific cellular pathways, and comparative efficacy studies.

One significant area of current research is in the field of assisted reproductive technology (ART) . Multiple studies have compared the efficacy of oral estradiol hemihydrate with estradiol valerate for endometrial preparation in hormone replacement therapy (HRT) cycles for embryo transfer. nih.govresearchgate.net A large retrospective study involving 2,529 women concluded that oral estradiol hemihydrate and estradiol valerate are therapeutically equivalent, providing similar clinical outcomes in an IVF setting, though a statistically significant difference in mean endometrial thickness was observed. nih.govscispace.comresearchgate.net

The use of transdermal forms of estradiol, such as gels containing estradiol hemihydrate, is another active area of investigation. nih.govreproduct-endo.comresearchgate.net Research suggests that transdermal application is effective and may offer a different safety profile due to the avoidance of first-pass liver metabolism. reproduct-endo.comresearchgate.net Studies have shown that transdermal estradiol gel can enhance ongoing pregnancy and live birth rates in certain ART protocols compared to oral forms. researchgate.net

Emerging research also delves into the specific molecular and cellular effects of estradiol hemihydrate. For instance, studies have demonstrated its ability to induce neural differentiation in human endometrial stem cells (hEnSCs) at nanomolar concentrations. medchemexpress.comchemsrc.com This includes increasing the expression of neuron-like cell markers such as Tuj-1, nestin, and NF-H. chemsrc.com

Furthermore, research continues to explore the compound's role in various physiological systems. For example, studies have investigated the effect of low-dose transdermal estradiol hemihydrate on endothelial function and blood viscosity. nih.govmdpi.com

| Research Area | Focus of Recent Studies | Key Findings |

| Assisted Reproductive Technology (ART) | Comparative efficacy of oral estradiol hemihydrate vs. estradiol valerate for endometrial preparation. nih.govscispace.com | Estradiol hemihydrate and estradiol valerate are considered therapeutically equivalent in terms of clinical outcomes like implantation and live birth rates in IVF settings. nih.govresearchgate.net |

| Transdermal Delivery | Efficacy and safety of estradiol hemihydrate gels for endometrial preparation and in ART programs. reproduct-endo.comresearchgate.net | Transdermal estradiol is an effective alternative to oral forms, potentially offering a better safety profile and improved pregnancy rates in some patient groups. reproduct-endo.comresearchgate.net |

| Neural Tissue Engineering | Induction of neural differentiation in human endometrial stem cells (hEnSCs). medchemexpress.comchemsrc.com | Estradiol hemihydrate promotes the expression of neural markers, suggesting a role in neural differentiation and potential for neuroregenerative research. medchemexpress.comchemsrc.com |

| Cardiovascular Health | Effects of low-dose transdermal estradiol on endothelial function. nih.govmdpi.com | Short-term, low-dose transdermal estradiol showed a beneficial effect on endothelial function and blood viscosity in study participants. nih.govmdpi.com |

Structure

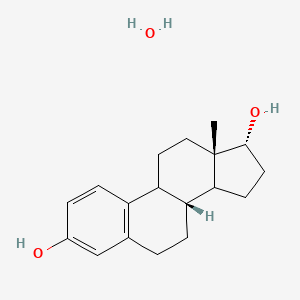

3D Structure of Parent

Properties

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |

InChI |

InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1 |

InChI Key |

QJNCGXGNKJUDEM-DGIUNILUSA-N |

Isomeric SMILES |

C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |

Origin of Product |

United States |

Molecular and Solid State Structural Investigations of Estradiol Hemihydrate

Crystallographic Characterization of Estradiol (B170435) Hemihydrate

Crystallographic techniques are indispensable for elucidating the three-dimensional structure of crystalline solids like estradiol hemihydrate.

Single-crystal X-ray diffraction (SCXRD) provides precise information about the atomic arrangement within a crystal. The crystal structure of estradiol hemihydrate was first determined by Busetta et al. in 1972. rsc.org This analysis revealed that the water molecules are situated on a 2-fold axis and are integral to the crystal packing, participating in hydrogen bonding with the hydroxyl groups on the A- and D-rings of the estradiol molecules. rsc.org

Subsequent studies have refined this structure, providing higher quality data. rsc.org Estradiol hemihydrate crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The lattice parameters, which define the size and shape of the unit cell, have been reported with high precision. For instance, one study reported lattice parameters of a = 12.055 Å, b = 19.280 Å, and c = 6.632 Å. google.com Another high-quality determination yielded a = 6.54127 Å, b = 12.05549 Å, and c = 19.2527 Å, with all angles being 90°. nih.gov

Single crystals of estradiol hemihydrate can be obtained by slow evaporation from various solvents, including ethanol, acetonitrile (B52724), ethyl acetate (B1210297), and methanol (B129727), among others. rsc.org

Table 1: Crystallographic Data for Estradiol Hemihydrate

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 12.055 | google.com |

| b (Å) | 19.280 | google.com |

| c (Å) | 6.632 | google.com |

| a (Å) | 6.54127 | nih.gov |

| b (Å) | 12.05549 | nih.gov |

| c (Å) | 19.2527 | nih.gov |

| α, β, γ (°) | 90 | nih.gov |

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and is particularly useful for characterizing bulk samples. The PXRD pattern of estradiol hemihydrate exhibits a series of characteristic peaks at specific 2θ angles. These peaks serve as a fingerprint for this particular crystalline form.

Key diffraction peaks for estradiol hemihydrate have been identified at 2θ angles of approximately 11.71°, 13.30°, 14.61°, 15.42°, 15.61°, 15.83°, 17.77°, 18.30°, 19.11°, 20.10°, 20.53°, 21.92°, 22.70°, 23.92°, 24.22°, 26.11°, and 26.66°. ijpsonline.com Another study highlights characteristic peaks at 13.14°, 15.74°, 18.26°, 22.62°, and 26.58°. researchgate.net The intensity of these reflections is proportional to the amount of crystalline material present. nih.gov PXRD can be used to detect crystal formation and growth in various formulations, such as transdermal patches. nih.govnih.gov

The stability of estradiol hemihydrate is a notable feature, as it tends to crystallize in this form from a variety of anhydrous solvents like ethyl acetate and chloroform. researchgate.net

Polymorphism and Solvate Forms of Estradiol

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Estradiol exhibits polymorphism and also forms various solvates, which are crystalline forms that incorporate solvent molecules into their lattice.

Besides the common hemihydrate form (often referred to as EA), estradiol can exist in anhydrous forms. researchgate.netjetir.org Two such forms are designated as EC and ED. nih.govjetir.org

Form EA (Hemihydrate): This is the most common and stable form, containing approximately 3.5% water. researchgate.netjetir.org

Form EC (Anhydrous): This form can be prepared by melting Form EA and subsequently cooling it. researchgate.net It is an anhydrous form, showing no water loss upon thermal analysis. researchgate.netjetir.org

Form ED (Anhydrous): This is another anhydrous form that is considered highly unstable. nih.govresearchgate.net It has a tendency to spontaneously convert to the more stable EC form or exist in a mixture with it, making it difficult to isolate and characterize independently. nih.govresearchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to differentiate between these forms. For instance, Form ED has a melting point about 10°C lower than that of Form EC. researchgate.net

Estradiol readily forms solvates with various organic solvents. google.com These solvated crystals incorporate the solvent molecules into their crystal structure.

Methanol Solvate (EM): Estradiol can form a hemisolvate with methanol (BES·0.5MeOH). rsc.orgresearchgate.net Single crystals of this form can be obtained by slow evaporation from a methanol solution. rsc.org Thermal analysis of the methanol solvate suggests that the methanol is lost from the crystal structure in two stages. rsc.org

Acetonitrile Solvate: A novel acetonitrile solvate (BES·ACN) has been identified. rsc.orgrsc.org It crystallizes in the orthorhombic space group P2₁2₁2₁ with one acetonitrile molecule per estradiol molecule in the asymmetric unit, hydrogen-bonded to the estradiol. rsc.org

Propanol (B110389) Solvate: An n-propanol solvate (BES·PrOH) has also been characterized. rsc.orgrsc.org It crystallizes in the orthorhombic space group P2₁2₁2₁ and contains one molecule of propanol in the asymmetric unit. rsc.org The propanol molecule participates in a hydrogen bonding chain, bridging the hydroxyl groups on the A-ring of one estradiol molecule and the D-ring of another. rsc.org

Other Solvates: A highly labile ethylene (B1197577) dichloride solvate has also been produced. rsc.orgrsc.org

The formation of these different solvates highlights the influence of the crystallization solvent on the resulting solid-state form of estradiol. nih.gov

Table 2: Characterized Forms of Estradiol

| Form | Type | Key Characteristics | References |

|---|---|---|---|

| Estradiol Hemihydrate (EA) | Hydrate | Most stable form, contains ~3.5% water. | google.comresearchgate.netjetir.org |

| EC | Anhydrous | Prepared by melting and cooling the hemihydrate form. | nih.govresearchgate.netjetir.org |

| ED | Anhydrous | Unstable, often co-exists with Form EC. | nih.govresearchgate.netjetir.org |

| EM | Methanol Solvate | Forms a hemisolvate with methanol (BES·0.5MeOH). | rsc.orgresearchgate.netjetir.org |

| BES·ACN | Acetonitrile Solvate | Orthorhombic, with one acetonitrile molecule per estradiol. | rsc.orgrsc.org |

| BES·PrOH | Propanol Solvate | Orthorhombic, with one propanol molecule per estradiol. | rsc.orgrsc.org |

| BES·EDC | Ethylene Dichloride Solvate | Highly labile solvate. | rsc.orgrsc.org |

Solid-State Transformations and Inter-conversion Dynamics between Forms

Estradiol can exist in various solid-state forms, including anhydrous polymorphs and solvates, with estradiol hemihydrate being a particularly stable form. ijpsonline.comresearchgate.net The inter-conversion between these forms is a critical aspect of its material science. Stability studies have shown that novel, less stable polymorphs tend to convert into the thermodynamically more stable hemihydrate form, particularly at elevated temperatures. ijpsonline.comijpsonline.com For instance, a new polymorph designated as "form G" was found to be stable at 5°C but showed signs of conversion to the hemihydrate form after six months at 25°C, with the rate of conversion increasing with temperature. ijpsonline.com However, complete conversion was not always observed even after extended periods at higher temperatures (45°C and 70°C), resulting in a mixture of the hemihydrate and form G. ijpsonline.comijpsonline.com The desolvation of estradiol hemihydrate typically leads to the formation of an anhydrous form known as BES Form I. rsc.orgresearchgate.net The transformation dynamics are complex and can be influenced by various experimental conditions. researchgate.netrsc.orgrsc.org

Dehydration Processes of Estradiol Hemihydrate

The dehydration of estradiol hemihydrate to its anhydrous form is a well-documented process that often occurs in multiple stages when analyzed using thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgresearchgate.net The process involves the loss of water molecules from the crystal lattice under controlled heating. smolecule.com

Microcrystalline powder samples of estradiol hemihydrate typically exhibit a two-stage water loss. rsc.org The initial stage involves a partial release of water, observed as a first endotherm in DSC scans at temperatures ranging from approximately 110°C to 140°C. rsc.orgresearchgate.net This corresponds to an initial weight loss. rsc.org The second stage, occurring at a higher temperature around 173-174°C, represents the complete loss of the remaining lattice water, leading to the anhydrous form just before the final melting of the compound at approximately 179°C. rsc.orgresearchgate.netresearchgate.net The total weight loss observed in TGA is consistent with the stoichiometric water content of the hemihydrate, which is about 3.2%. ijpsonline.comresearchgate.net Interestingly, the dehydration behavior can differ for single crystals compared to microcrystalline powders; single crystals may show only a single pre-melting endotherm associated with water loss at the higher temperature (around 173.5°C). rsc.org

Table 1: Thermal Events in the Dehydration of Estradiol Hemihydrate Powder This is an interactive data table. You can sort and filter the data.

| Thermal Event | Onset Temperature Range (°C) | Technique | Observation | Source |

|---|---|---|---|---|

| Partial Dehydration | 110 - 140 | DSC / DTA | First endothermic peak | rsc.orgresearchgate.net |

| Complete Dehydration | 173 - 174 | DSC / DTA | Second endothermic peak | rsc.orgresearchgate.net |

Factors Influencing Polymorphic Stability and Transformation

The stability of estradiol hemihydrate and its transformation to other polymorphic or anhydrous forms are governed by several factors, including temperature, mechanical stress, and the presence of solvents. rsc.orgnih.gov

Temperature: Temperature is a primary driver for solid-state transformations. As noted, less stable polymorphs will convert to the more stable hemihydrate form at higher temperatures. ijpsonline.com The dehydration process itself is temperature-dependent, occurring in distinct stages upon heating. rsc.org

Mechanical Stress (Grinding): Mechanical treatment such as grinding can significantly impact the stability of the hemihydrate. It has been observed that after grinding, the multi-stage dehydration process can be altered to a single, broader pre-melting event that occurs at a lower temperature (around 120°C). rsc.org This suggests that grinding can induce partial dehydration, making it possible to obtain an anhydrous form at temperatures approximately 60°C lower than for an unground sample. rsc.org

Particle Size: The dehydration process is strongly affected by particle size. researchgate.netrsc.orgrsc.org As demonstrated by the difference in thermal behavior between single crystals and microcrystalline powders, the physical dimensions and surface area of the material play a role in the kinetics of water loss. rsc.org

Recrystallization Solvents: The choice of solvent during crystallization is crucial, as estradiol can form various solvates. rsc.orgnih.gov Estradiol readily crystallizes as its hemihydrate from various organic solvents like methanol, ethanol, and acetone, incorporating water molecules from the solvent. researchgate.netnih.gov However, different solvents can also lead to the formation of other solvates, such as a methanol hemisolvate. researchgate.net

Spectroscopic and Thermal Characterization Techniques for Estradiol Hemihydrate Forms

A variety of analytical techniques are employed to characterize and differentiate the solid-state forms of estradiol. Thermal methods like DSC and TGA are essential for studying dehydration and melting phenomena. rsc.orgresearchgate.net Spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Raman Microspectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, provide detailed information about the molecular structure and intermolecular interactions within the crystal lattice, enabling unambiguous identification of the hemihydrate form. rsc.orgnih.gov

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for distinguishing between estradiol hemihydrate and its anhydrous forms by analyzing changes in hydrogen bonding. encyclopedia.pubnih.gov The presence of water molecules in the hemihydrate's crystal lattice creates a distinct hydrogen bond network that is reflected in the infrared spectrum. researchgate.net

The most significant difference is observed in the O-H stretching region, typically between 3000 cm⁻¹ and 3600 cm⁻¹. researchgate.netnih.gov The FT-IR spectrum of estradiol hemihydrate shows broad peaks in this region, which is characteristic of the multiple types of hydrogen bonds present involving the water of hydration and the hydroxyl groups of the estradiol molecules. researchgate.netnih.gov In contrast, the anhydrous form, having lost these water molecules, will exhibit a different pattern in this region. researchgate.net Analysis of the fingerprint spectral region can also be used to identify different polymorphic forms. encyclopedia.pubnih.gov

Raman Microspectroscopy

Raman microspectroscopy is another valuable technique for characterizing the different crystal forms of estradiol. researchgate.netjetir.org It can effectively differentiate between solvates like the hemihydrate and anhydrous polymorphs. nih.gov The Raman spectra of the anhydrous forms (EC and ED) are nearly identical, while the hemihydrate (EA) shows distinct features. researchgate.net

A key spectral indicator is the splitting of the C17-O peak. nih.gov This splitting has been attributed to the existence of at least two crystal forms: one that is a completely hydrogen-bonded system (the hemihydrate) and one that is not. nih.gov This distinction allows for the clear identification of the hemihydrate form, even within a mixture or a complex matrix. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, offers detailed insights into the local chemical environment of the carbon atoms within the estradiol crystal lattice. rsc.orgnih.gov It is a highly effective method for characterizing and distinguishing between different solvates and polymorphs. ijpsonline.comnih.gov

The incorporation of water or other solvent molecules into the crystal structure, as in estradiol hemihydrate, alters the local chemical environment of the estradiol molecule. researchgate.netnih.gov These changes result in observable differences in the 13C CP/MAS NMR spectra, allowing for the identification of the specific solid form. nih.gov ssNMR has proven to be an unambiguous technique for confirming the presence of estradiol hemihydrate, even in low-concentration pharmaceutical tablets where signals from excipients can overwhelm other methods like FT-IR and PXRD. researchgate.netnih.gov

Table 2: 13C ssNMR Chemical Shifts for Estradiol Hemihydrate This is an interactive data table. You can sort and filter the data.

| Carbon Atom Assignment | Chemical Shift (ppm) | Source |

|---|---|---|

| C3/C5 (Aromatic) | 154.4, 153.2 | googleapis.com |

| C10/C1 (Aromatic) | 138.6, 137.2 | googleapis.com |

| C2/C4 (Aromatic) | 132.7, 131.7 | googleapis.com |

| C9 (Aromatic) | 129.8 | googleapis.com |

| C6 (Aromatic) | 126.0 | googleapis.com |

| Aromatic CH | 115.8, 115.1, 114.1 | googleapis.com |

| C17 | 81.6 | googleapis.com |

| C13 | 50.0 | googleapis.com |

| Aliphatic CH | 45.4, 44.4, 43.5 | googleapis.com |

| Aliphatic CH | 40.8, 38.3 | googleapis.com |

| Aliphatic CH2 | 33.5, 31.3, 30.0 | googleapis.com |

| Aliphatic CH2 | 27.5 | googleapis.com |

| Aliphatic CH2 | 23.9, 22.8 | googleapis.com |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Polymorph Studies

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermoanalytical techniques for characterizing the solid-state forms of pharmaceutical compounds, including estradiol hemihydrate. These methods provide critical insights into the thermal behavior, stability, and transformations of different polymorphs and solvates by measuring changes in heat flow and mass as a function of temperature.

Thermogravimetric Analysis (TGA) of estradiol hemihydrate quantifies mass changes upon heating. For estradiol hemihydrate, TGA typically reveals a weight loss corresponding to the water molecule present in the crystal lattice. Studies have reported a weight loss of approximately 3.2% to 3.5%, which is consistent with the theoretical water content of a hemihydrate. ijpsonline.comrsc.orgresearchgate.net This dehydration event is often observed in the temperature range of 90°C to 140°C. ijpsonline.comrsc.orgijpsonline.com Specifically, one analysis identified a weight loss of 3.2% occurring between 90-110°C. ijpsonline.comresearchgate.net Another detailed study using a microcrystalline powder sample noted a total weight loss of 3.5%, which occurred in two stages: a partial loss of 1.2% corresponding to a lower temperature endotherm, followed by the remainder of the water loss at a higher temperature. rsc.org

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. The DSC thermogram for estradiol hemihydrate is characterized by multiple endothermic events. rsc.orgresearchgate.net The first event, observed at approximately 110-114°C, is attributed to the partial release of hydrogen-bonded water from the crystal lattice. rsc.orgresearchgate.net A second, sharper endotherm appears around 173.5-174°C, which corresponds to the loss of the remaining lattice water, immediately preceding the final melting of the now anhydrous estradiol. rsc.orgresearchgate.net The melting of the anhydrous form occurs at approximately 179°C. rsc.orgresearchgate.net The dehydration process and subsequent melting can be complex and influenced by factors such as particle size and experimental conditions. rsc.orgrsc.org For instance, DSC analysis of a single crystal of estradiol hemihydrate showed only a single pre-melting endotherm at 173.5 °C before the melt at 178.5 °C, unlike the multiple pre-melting peaks seen with microcrystalline powder. rsc.org

These thermal analysis techniques are crucial for distinguishing estradiol hemihydrate from its anhydrous polymorphs and other solvates. ijpsonline.comijpsonline.com For example, the anhydrous form (Form EC) shows no significant weight loss in TGA and exhibits a different melting endotherm compared to the hemihydrate. ijpsonline.comresearchgate.net

| Technique | Observed Event | Temperature Range (°C) | Associated Change | Source |

|---|---|---|---|---|

| TGA | Dehydration | 90 - 110 | 3.2% weight loss | ijpsonline.comresearchgate.net |

| TGA | Two-stage Dehydration | N/A | 3.5% total weight loss (1.2% in first stage) | rsc.org |

| DSC | Endotherm 1 (Partial Dehydration) | ~110 - 114 | Partial loss of lattice water | rsc.orgresearchgate.net |

| DSC | Endotherm 2 (Final Dehydration) | ~173.5 - 174 | Complete loss of lattice water | rsc.orgresearchgate.net |

| DSC | Endotherm 3 (Melting) | ~179 | Melting of anhydrous form | rsc.orgresearchgate.net |

Computational Chemistry Approaches in Structural Analysis

Computational chemistry offers powerful tools for investigating the structural and energetic properties of crystalline solids like estradiol hemihydrate at the atomic level. These in silico methods complement experimental data, providing deeper understanding and predictive capabilities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool in solid-state chemistry for predicting and refining crystal structures. DFT calculations have been successfully applied to study the crystal structures of 17β-estradiol, and an estradiol hemihydrate structure has been computationally determined. nih.govmdpi.com

DFT is frequently used to refine crystal structures obtained from experimental techniques like powder X-ray diffraction (PXRD), ensuring consistency between calculated and experimental data. nih.gov Furthermore, DFT-based methods are employed to predict the relative thermodynamic plausibility of different polymorphs. rsc.orgrsc.org For example, the crystal structure of the anhydrous form of 17-β-estradiol was computationally predicted as one of the thermodynamically plausible structures, which helps in understanding its relationship with the highly stable hemihydrate form. rsc.orgrsc.org

Another significant application of DFT is the calculation of vibrational properties to aid in the interpretation of infrared (IR) and Raman spectra. nih.gov By generating theoretical spectra, DFT calculations facilitate the accurate assignment of vibrational modes, which has been demonstrated for estrogens, including β-estradiol hemihydrate. nih.govresearchgate.net The good agreement typically found between computationally generated and experimental spectra enhances the detailed structural analysis of the compound. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly suited for studying dynamic processes and complex molecular interactions that are difficult to capture with static experimental methods.

MD simulations have been instrumental in exploring the interaction of estradiol with biological targets and its behavior in different environments. mdpi.com For instance, MD is considered a method of choice for investigating the dynamic process of estradiol's transfer across cellular membranes. mdpi.com Such simulations have provided insights into estradiol's orientation within a lipid bilayer, revealing that it adopts a perpendicular position relative to the lipid acyl chains. mdpi.com

In the context of ligand-receptor binding, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, which combine the accuracy of quantum chemistry for the active site with the efficiency of molecular mechanics for the larger protein environment, are particularly powerful. mdpi.com This methodology has been used to simulate estradiol in complex with the estrogen receptor (ER), helping to elucidate the critical role of estradiol's D-ring in the receptor's active site and to understand how different segments of the enzyme influence binding. mdpi.com

MD simulations have also been used to predict the diffusion behavior of estradiol hemihydrate in materials like pressure-sensitive adhesives. researchgate.net These studies have shown that the hydrogen bonds involving the hemihydrate form can hinder the drug's diffusion, a finding that demonstrates the predictive power of MD simulations when results are consistent with experimental data. researchgate.net

Biosynthesis and Metabolic Pathways of Estradiol in Biological Systems

Steroidogenesis: Precursors and Enzymatic Steps Leading to Estradiol (B170435)

The production of estradiol is a multi-step process that begins with the common precursor for all steroid hormones: cholesterol. This process involves a cascade of enzymatic conversions primarily occurring in the gonads and adrenal glands, as well as in other tissues like adipose tissue and the brain. nih.govwikipedia.org

Cholesterol, a 27-carbon sterol molecule, serves as the fundamental building block for the synthesis of all steroid hormones, including estradiol. nih.govmedicalnewstoday.com This waxy substance is a crucial component of cell membranes and is either obtained from the diet or synthesized de novo in various tissues, with the liver being a major contributor. upr.eduwhatislife.com In steroidogenic cells, cholesterol is mobilized from intracellular stores, such as lipid droplets, and transported to the mitochondria, where the initial and rate-limiting step of steroidogenesis occurs. nih.gov The conversion of cholesterol into pregnenolone (B344588) marks the entry point into the steroidogenic pathway. nih.govresearchgate.net

A series of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are essential for the transformation of cholesterol into estradiol. researchgate.netresearchgate.net These enzymes are primarily located in the mitochondria and the endoplasmic reticulum of steroidogenic cells. wikipedia.orgresearchgate.net

CYP11A1 (P450scc): The first committed step in steroid hormone production is catalyzed by the mitochondrial enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme. nih.govresearchgate.net This enzyme facilitates the conversion of cholesterol to pregnenolone, a C21 steroid. nih.govresearchgate.net This reaction is the rate-limiting step for the synthesis of all steroids. researchgate.netnih.gov

CYP17A1 (17α-hydroxylase/17,20-lyase): Following the formation of pregnenolone, the CYP17A1 enzyme, located in the endoplasmic reticulum, performs two critical reactions. geneticlifehacks.commedlineplus.gov It first hydroxylates pregnenolone and progesterone (B1679170) at the 17α position. Subsequently, its 17,20-lyase activity cleaves the side chain to produce the C19 androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). geneticlifehacks.comoup.com

CYP19A1 (Aromatase): The final and irreversible step in estradiol biosynthesis is catalyzed by CYP19A1, commonly known as aromatase. wikipedia.orgmedlineplus.gov This enzyme, found in the endoplasmic reticulum, is responsible for the aromatization of the A-ring of androgens. wikipedia.org Specifically, it converts androstenedione to estrone (B1671321) and testosterone (B1683101) to estradiol. wikipedia.orgresearchgate.net Aromatase activity is present in various tissues, including the ovaries, adipose tissue, placenta, and brain. medlineplus.govmedlineplus.gov

| Enzyme | Location | Function in Estradiol Biosynthesis |

|---|---|---|

| CYP11A1 (P450scc) | Mitochondria | Converts cholesterol to pregnenolone (rate-limiting step). researchgate.netnih.gov |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Endoplasmic Reticulum | Converts pregnenolone and progesterone into androgen precursors (DHEA, androstenedione). geneticlifehacks.commedlineplus.gov |

| CYP19A1 (Aromatase) | Endoplasmic Reticulum | Converts androgens (testosterone and androstenedione) to estrogens (estradiol and estrone). wikipedia.orgsinobiological.com |

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a crucial role in regulating the biological activity of estrogens and androgens. wikipedia.org Several isozymes of 17β-HSD exist, with distinct tissue distributions and substrate specificities. nih.gov In the context of estradiol synthesis, 17β-HSD type 1 is particularly important as it catalyzes the conversion of the less potent estrogen, estrone, into the more biologically active estradiol. nih.govnih.gov This reaction is a key step in both glandular (endocrine) and local (intracrine) estradiol production. nih.gov Conversely, other 17β-HSD isozymes can catalyze the reverse reaction, converting estradiol back to estrone, thereby modulating the local estrogenic environment. wikipedia.org

Estradiol Metabolism by Cytochrome P450 Isoforms

The metabolic clearance of estradiol is essential for maintaining hormonal homeostasis. The primary route of estradiol metabolism is through oxidation, mainly hydroxylation, catalyzed by various cytochrome P450 enzymes, predominantly in the liver but also in extrahepatic tissues. nih.govwikipedia.org These reactions produce metabolites that are generally less estrogenically active and can be more readily excreted from the body. nih.gov

The main metabolic pathways for estradiol involve the addition of hydroxyl groups at the C2 and C4 positions of the aromatic A-ring, leading to the formation of catechol estrogens: 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, respectively. wikipedia.orgpnas.org Another significant hydroxylation occurs at the C16α position, producing estriol (B74026). wikipedia.org The 2-hydroxylation pathway is generally the major route of hepatic estradiol metabolism, while 4-hydroxylation is a more minor pathway in the liver but can be significant in extrahepatic tissues like the breast and uterus. nih.govwikipedia.org

Different CYP450 isoforms exhibit varying degrees of specificity and efficiency in catalyzing the hydroxylation of estradiol at different positions. oup.comnih.gov

CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 is involved in the 2-hydroxylation of estradiol. nih.govaacrjournals.org Studies have shown that polymorphisms in the CYP1A1 gene can influence the rate of estrogen catabolism. nih.govnih.gov It demonstrates high activity for 2-hydroxylation and to a lesser extent for 4-hydroxylation. oup.comaacrjournals.org

CYP1A2: This is a major hepatic enzyme responsible for the 2-hydroxylation of estradiol. nih.govnih.gov It exhibits the highest activity for 2-hydroxylation of both estradiol and estrone among several CYP isoforms. oup.comacs.org It also contributes to 4-hydroxylation and 16α-hydroxylation. nih.govacs.org

CYP1B1: Predominantly expressed in extrahepatic tissues such as the breast, ovary, and uterus, CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.govwikipedia.org This isoform's localized expression and specific activity are significant for local estrogen metabolism in target tissues. nih.govsemanticscholar.org

CYP3A4: As the most abundant CYP isozyme in the human liver and small intestine, CYP3A4 contributes significantly to the metabolism of estradiol. oup.com It catalyzes the 2-hydroxylation of estradiol and is also involved in 4-hydroxylation and 16-hydroxylation. oup.comnih.gov Along with CYP1A2, it is a key enzyme in the hepatic 2-hydroxylation pathway. nih.gov

CYP3A5: This isoform shows similar catalytic activity for both 2- and 4-hydroxylation of estrogens. oup.com Notably, CYP3A5 has a high ratio of 4- to 2-hydroxylation for both estradiol and estrone. oup.com Its expression can be influenced by estrogen levels in certain tissues. nih.gov

CYP3A7: Primarily a fetal liver enzyme, CYP3A7 has a distinct catalytic activity for the 16α-hydroxylation of estrone, but not estradiol. oup.com

| CYP450 Isoform | Primary Location | Major Metabolic Reaction(s) on Estradiol |

|---|---|---|

| CYP1A1 | Extrahepatic Tissues | 2-hydroxylation. nih.govaacrjournals.org |

| CYP1A2 | Liver | 2-hydroxylation (major pathway), 4-hydroxylation, 16α-hydroxylation. nih.govacs.org |

| CYP1B1 | Extrahepatic Tissues (e.g., breast, uterus) | 4-hydroxylation. nih.govwikipedia.org |

| CYP3A4 | Liver, Small Intestine | 2-hydroxylation, 4-hydroxylation, 16-hydroxylation. oup.comnih.gov |

| CYP3A5 | Liver, other tissues | 2-hydroxylation and 4-hydroxylation. oup.com |

| CYP3A7 | Fetal Liver | 16α-hydroxylation of estrone. oup.com |

Conjugation Reactions (e.g., glucuronidation, sulfation)

Conjugation reactions are vital Phase II metabolic pathways that inactivate estradiol and enhance its water solubility, facilitating its excretion from the body. oup.com These processes primarily occur in the liver but also take place in other estrogen-responsive tissues. nih.gov

Glucuronidation: This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to estradiol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comnih.gov Glucuronidation can occur at either the 3-hydroxyl or the 17β-hydroxyl group of the estradiol molecule, with the 17β position being the predominant site. oup.com The resulting glucuronide conjugates are more polar and are readily excreted in urine and bile. oup.comresearchgate.net Specific UGT isoforms, such as UGT1A1 and UGT2B7, are involved in the glucuronidation of estradiol and its metabolites. nih.gov

Sulfation: Sulfation is another major conjugation pathway for estradiol, catalyzed by sulfotransferase (SULT) enzymes. oup.com This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-phenolic group of estradiol. oup.com Estrone sulfate (B86663) (E1S) is a significant circulating estrogen conjugate and can act as a reservoir, being converted back to active estradiol by steroid sulfatase. researchgate.netresearchgate.net Estrogen sulfotransferase activity is present in various human tissues, including the liver, intestine, kidneys, and breast. oup.com

| Conjugation Pathway | Key Enzyme Family | Co-substrate | Primary Site of Conjugation on Estradiol |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate-glucuronic acid (UDPGA) | 17β-hydroxyl group |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | 3-phenolic group |

Intracellular Metabolic Flux Analysis and Biosynthetic Precursors

Estradiol has a profound impact on cellular metabolism, influencing key pathways to support stimulated processes such as cell proliferation. Metabolic flux analysis reveals how estradiol redirects the flow of metabolites through various intracellular pathways. nih.gov

Estradiol has been shown to enhance the glycolytic pathway to generate the necessary electrons for oxidative phosphorylation and subsequent ATP production, ensuring glucose is utilized as the primary fuel source. researchgate.netresearchgate.net It achieves this by increasing the activity of several key glycolytic enzymes, including hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase. researchgate.netnih.gov This upregulation of glycolysis provides the necessary pyruvate, which is then converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle. nih.gov

Furthermore, estradiol influences the expression of enzymes within the TCA cycle itself, such as citrate (B86180) synthase, mitochondrial aconitase 2, isocitrate dehydrogenase, and succinate (B1194679) dehydrogenase, to optimize mitochondrial respiration and energy production. researchgate.net This coordinated regulation of glycolysis and the TCA cycle ensures a sustained supply of ATP to meet the increased energy demands of estradiol-stimulated cellular activities. nih.gov

| Metabolic Pathway | Enzyme | Effect of Estradiol |

|---|---|---|

| Glycolysis | Hexokinase | Increased activity researchgate.netnih.gov |

| Phosphofructokinase | Increased activity researchgate.netnih.gov | |

| Pyruvate Kinase | Increased activity researchgate.netnih.gov | |

| Tricarboxylic Acid Cycle | Citrate Synthase | Increased activity researchgate.netnih.gov |

| Isocitrate Dehydrogenase | Increased activity researchgate.net |

In addition to its effects on glycolysis and the TCA cycle, estradiol significantly increases carbon flow through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govfrontiersin.org The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and for maintaining cellular redox balance, as well as for producing ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis required for cell proliferation. frontiersin.orgmdpi.com Estradiol has been shown to upregulate glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. nih.govharvard.edu

Estradiol also enhances glutamine consumption. nih.gov Glutamine is a key substrate for biosynthetic pathways, providing nitrogen for nucleotide and amino acid synthesis, and carbon for replenishing TCA cycle intermediates. nih.gov However, in estradiol-stimulated processes, glutamine is primarily consumed to provide biosynthetic precursors rather than being oxidized within the mitochondria. nih.gov This reliance on the PPP and glutamine catabolism highlights their importance as potential targets in estrogen-dependent conditions. nih.gov

Mitochondria are central to the metabolic effects of estradiol. nih.gov Estradiol signaling pathways converge on the mitochondria to enhance their function, including aerobic glycolysis and TCA cycle-driven oxidative phosphorylation. nih.gov Estrogen receptors are found within mitochondria, suggesting a direct role in regulating mitochondrial gene expression and function. nih.govfrontiersin.org

The increased glycolytic flux stimulated by estradiol leads to a higher production of cytosolic NADH. nih.gov The excretion of glutamine-derived carbons from the mitochondria limits the recycling of this NADH within the mitochondria. nih.gov This results in an accumulation of NADH in the cytosol and an imbalance in the NAD(H) ratio, which can influence various cellular processes. nih.govnih.gov Estradiol also regulates the expression of proteins involved in the electron transport chain and oxidative phosphorylation, further impacting the mitochondrial redox state and ATP production. nih.govfrontiersin.org

Molecular Mechanisms of Action: Receptor Interactions and Signaling Cascades

Estrogen Receptor Binding and Activation

Estradiol (B170435) diffuses through the cell membrane to bind and activate its receptors. nih.gov There are two main classes of estrogen receptors: intracellular nuclear receptors (ERα and ERβ) and membrane-associated estrogen receptors (mERs), including the G protein-coupled estrogen receptor (GPER). wikipedia.orgfrontiersin.org

The classical, or genomic, pathway of estradiol action involves the binding to and activation of ERα and ERβ, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. frontiersin.orgnih.gov Both ERα and ERβ have a high affinity for estradiol. youtube.com These receptors are composed of several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). fisiogenomica.com In the absence of a ligand, these receptors are largely located in the nucleus, associated with heat shock proteins in an inactive complex. nih.govfrontiersin.org

The binding of estradiol to the ligand-binding domain (LBD) of ERα or ERβ induces a significant conformational change in the receptor. nih.govacs.org This alteration is a critical step for receptor activation. acs.org The ligand-induced structural rearrangement, particularly of a region known as helix 12, facilitates the dissociation of inhibitory heat shock proteins and exposes surfaces on the receptor that are necessary for subsequent molecular interactions, including dimerization and the recruitment of coactivator proteins. nih.govacs.orgjci.org Different ligands can induce distinct conformational changes, which can, in turn, lead to varied biological responses. nih.gov

Upon ligand binding and the subsequent conformational change, the estrogen receptors dimerize. frontiersin.orgnih.gov This dimerization is a prerequisite for the receptor's ability to bind to DNA and regulate gene transcription. pnas.org The receptors can form homodimers, consisting of two identical receptor subtypes (ERα/ERα or ERβ/ERβ), or heterodimers, composed of one of each subtype (ERα/ERβ). nih.govoup.com The formation of these different dimer pairs can have profound impacts on transcriptional outcomes, as ERα and ERβ can have opposing roles in regulating certain cellular processes like cell growth. pnas.org The ERα/β heterodimer often exhibits unique transcriptional activities distinct from either homodimer. nih.govoup.com For instance, in some contexts, ERα appears to be the dominant partner in the heterodimer, dictating its transregulatory properties. nih.gov

| Dimer Type | Composition | General Functional Role |

|---|---|---|

| ERα Homodimer (αα) | Two ERα subunits | Often associated with promoting estrogen-dependent cell growth. pnas.org |

| ERβ Homodimer (ββ) | Two ERβ subunits | Can inhibit estrogen-dependent cell growth and may have anti-proliferative effects. pnas.orgnih.gov |

| ERα/β Heterodimer (αβ) | One ERα and one ERβ subunit | Exerts unique patterns of gene regulation, distinct from homodimers, and can have anti-proliferative effects. nih.govoup.com |

The ligand-activated receptor dimers translocate to the nucleus (if not already there) and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govnih.govnih.gov The consensus ERE is a palindromic sequence, 5′-GGTCAnnnTGACC-3′. nih.gov The binding of the ER dimer to the ERE is a high-affinity interaction that serves as an anchor, allowing the receptor to recruit a complex of co-regulatory proteins (coactivators or corepressors) to the gene promoter. nih.govresearchgate.net This recruitment ultimately modulates the rate of transcription of the target gene by RNA polymerase II. youtube.comnih.gov ERs can also regulate gene expression indirectly, without binding directly to an ERE, by "tethering" to other DNA-bound transcription factors like AP-1 or Sp1. nih.govnih.gov

Estradiol can also elicit rapid cellular responses that are too fast to be explained by the classical genomic mechanism of gene transcription. wikipedia.org These so-called "non-genomic" or "membrane-initiated" actions are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G-protein coupled estrogen receptor (GPER), also known as GPR30. oup.comnih.govfrontiersin.org

These membrane receptors, upon binding estradiol, can rapidly activate intracellular signaling cascades. nih.govnih.gov GPER, a seven-transmembrane receptor, is a key mediator of these rapid effects. wikipedia.orgfrontiersin.org Activation of GPER by estradiol can lead to the mobilization of intracellular calcium and the activation of various protein kinase pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. oup.comnih.govmdpi.com Similarly, membrane-associated pools of the classical ERα and ERβ can also initiate these rapid signaling events, often through interactions with scaffold proteins and signaling molecules like c-Src kinase. oup.comnih.gov

| Feature | Nuclear Receptors (ERα, ERβ) - Genomic | Membrane Receptors (mERs, GPER) - Non-Genomic |

|---|---|---|

| Location | Primarily nucleus/cytosol. wikipedia.orgfrontiersin.org | Plasma membrane, endoplasmic reticulum. wikipedia.orgoup.comnih.gov |

| Mechanism | Direct or indirect regulation of gene transcription. nih.govnih.gov | Activation of intracellular signaling cascades. nih.govnih.gov |

| Response Time | Hours to days. wikipedia.org | Seconds to minutes. wikipedia.org |

| Primary Effectors | Transcription factors, co-regulators, RNA polymerase II. nih.gov | G-proteins, protein kinases (e.g., ERK, Akt), second messengers (e.g., cAMP, Ca2+). frontiersin.orgnih.gov |

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

Downstream Signaling Pathways and Gene Regulation

The activation of both nuclear and membrane estrogen receptors converges on the regulation of downstream signaling pathways and, ultimately, the expression of a wide array of target genes.

The genomic pathway directly alters the transcription of genes containing EREs. These genes are involved in a multitude of physiological processes, including cell cycle progression, proliferation, and apoptosis. oup.com For example, estradiol can up-regulate positive regulators of proliferation and down-regulate pro-apoptotic genes in breast cancer cells. oup.com The specific set of genes regulated can differ depending on whether ERα or ERβ is activated. fisiogenomica.com

Activation of Kinase Pathways (e.g., AKT, ERK, MAPK, CREB)

Estradiol is known to rapidly activate several intracellular kinase signaling pathways, which are crucial for mediating its non-genomic effects. These pathways involve a series of protein phosphorylations that transduce signals from the cell surface to various intracellular targets, influencing a wide range of cellular processes.

Treatment of cells with estradiol has been shown to result in the phosphorylation and subsequent activation of Akt (also known as protein kinase B). This activation is mediated through the phosphatidylinositol 3-kinase (PI 3-K) pathway and involves the ErbB2 signaling pathway. nih.gov The activation of Akt by estradiol can be blocked by inhibitors of PI 3-K, such as wortmannin (B1684655) and LY 294,002, as well as by the selective ErbB2 inhibitor AG825. nih.gov This indicates that estradiol, likely through a membrane-associated estrogen receptor, can transactivate the ErbB2 receptor, leading to PI 3-K activation and subsequent phosphorylation of Akt. nih.gov

Furthermore, estradiol has been demonstrated to elicit the rapid and sustained activation of multiple components of the mitogen-activated protein (MAP) kinase cascade in the cerebral cortex. nih.gov This includes the activation of B-Raf and the extracellular signal-regulated kinases ERK1 and ERK2. nih.gov The activation of the ERK pathway by estradiol has been observed in various cell types and is implicated in the regulation of cell proliferation and survival. The regulation of SIRT1 expression by estradiol, for instance, can be mediated by the GPER/EGFR/ERK pathway. nih.gov

While the activation of AKT and ERK by estradiol is well-documented, the direct activation of other kinases like MAPK and CREB (cAMP response element-binding protein) is also an integral part of its signaling repertoire. The activation of these pathways is often interconnected and can be initiated by estradiol binding to membrane-associated estrogen receptors. nih.gov

Activation of Kinase Pathways by Estradiol

| Kinase Pathway | Mediators and Inhibitors | Cellular Context | Reference |

|---|---|---|---|

| PI 3-K/Akt | Mediated by ErbB2. Blocked by wortmannin, LY 294,002, and AG825. | Hormone-dependent breast cancer cells (MCF-7). | nih.gov |

| MAP Kinase (B-Raf, ERK1, ERK2) | Rapid and sustained activation. | Cerebral cortex. | nih.gov |

| GPER/EGFR/ERK | Upregulation of SIRT1 expression. | Breast cancer cells (SkBr3) and cancer-associated fibroblasts (CAFs). | nih.gov |

| CREB Pathway | Involved in transcriptional regulation following kinase activation. | Forebrain targets (e.g., hippocampus). | nih.gov |

Modulation of Gene Expression and Protein Synthesis

The classical mechanism of estradiol action involves the regulation of gene expression. mdpi.com Upon binding to its nuclear receptors, the estradiol-receptor complex acts as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comyoutube.com Beyond this direct genomic action, estradiol also influences gene expression through epigenetic modifications, such as DNA methylation and histone modifications. mdpi.com Furthermore, estradiol can rapidly stimulate the synthesis of specific proteins through the activation of intracellular signaling pathways that impact translation. frontiersin.orgnih.gov

Regulation of Neural Markers (Tuj-1, Nestin, NF-H)

Estradiol plays a significant role in neural development and differentiation. Studies have shown that 17β-estradiol can enhance the differentiation of human endometrial stem cells into neural-like cells. researchgate.net During this process, the expression of specific neural markers, including Nestin (a neural stem/progenitor cell marker), β-III tubulin (Tuj-1, an early neuronal marker), and Neurofilament-Heavy chain (NF-H, a marker of mature neurons), is significantly increased. researchgate.net The upregulation of these markers suggests that estradiol can promote and direct the differentiation of stem cells towards a neuronal lineage. researchgate.net

Influence on SIRT1 Protein Levels

Estradiol has been found to modulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular processes, including aging, metabolism, and inflammation. nih.govnih.gov The effect of estradiol on SIRT1 levels can be tissue- and cell-type specific. mdpi.com In many cell types, including those in the brain, heart, and skeletal muscle, as well as in certain cancer cell lines, estradiol can increase the expression of the SIRT1 protein. nih.gov This upregulation can occur at both the mRNA and protein levels and can be mediated by pathways such as the G-protein coupled estrogen receptor (GPER)/epidermal growth factor receptor (EGFR)/ERK pathway. nih.gov Conversely, in some contexts, such as in female vascular smooth muscle cells, estradiol treatment can lead to SIRT1 downregulation. mdpi.com

Impact on FoxL2 and pFoxL2 Expression

Forkhead box L2 (FOXL2) is a crucial transcription factor for ovarian development and function. nih.govelifesciences.org Estradiol has been shown to regulate the expression and activity of FOXL2. High doses of estrogen can increase the expression of FOXL2 at both the mRNA and protein levels in ovarian granulosa-like tumor cells. nih.gov Furthermore, estrogen stimulation can lead to the phosphorylation of FOXL2 (pFoxL2) through the GPR30-Protein Kinase C (PKC) signaling pathway. nih.gov The interplay between estradiol and FOXL2 is complex, with FOXL2 also being required for normal estradiol signaling, in part by regulating the expression of the estrogen receptor beta (Esr2). elifesciences.orgresearchgate.net The cooperative effects of oocytes and estrogen are also important for promoting FOXL2 expression in mural granulosa cells. nih.govresearchgate.net

Regulation of BDNF, Synaptophysin, and PSD95

Estradiol exerts significant effects on synaptic plasticity and cognitive function, partly through its regulation of key synaptic proteins. nih.gov Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Estradiol can increase BDNF levels by binding to nuclear receptors that act as transcription factors on the BDNF gene. nih.govplos.org This increase in BDNF is associated with enhanced spine density and memory. nih.gov

Estradiol also influences the expression of proteins involved in the structure and function of synapses. It has been shown to increase the expression of Postsynaptic Density-95 (PSD95), a scaffolding protein crucial for the organization of the postsynaptic density in excitatory synapses. nih.gov This increase in PSD-95 can be a result of rapid, Akt-dependent protein synthesis. nih.gov The regulation of synaptophysin, a presynaptic vesicle protein, is another mechanism through which estradiol is thought to influence synaptogenesis.

Induction of pS2 and NRF1 Genes

Estradiol is a potent regulator of specific gene transcription. The pS2 gene (also known as Trefoil Factor 1, TFF1) is a well-characterized estrogen-inducible gene. plos.org Its expression is often used as a marker for estrogen receptor activity. The activation of pS2 transcription upon estradiol administration has been confirmed in multiple studies. plos.org

Nuclear Respiratory Factor 1 (NRF-1) is a transcription factor that regulates the expression of nuclear-encoded mitochondrial genes, playing a key role in mitochondrial biogenesis and function. nih.govnih.gov Estradiol has been shown to increase the transcription of NRF-1. nih.govnih.gov This induction is mediated by the binding of the estrogen receptor to an estrogen response element (ERE) located in the promoter of the NRF-1 gene. nih.govnih.gov The estradiol-induced increase in NRF-1 leads to a subsequent increase in its target genes, such as mitochondrial transcription factor A (TFAM), and ultimately enhances mitochondrial biogenesis. nih.govnih.gov

Modulation of Gene and Protein Expression by Estradiol

| Target Gene/Protein | Effect of Estradiol | Mechanism/Pathway | Cellular/Tissue Context | Reference |

|---|---|---|---|---|

| Tuj-1, Nestin, NF-H | Upregulation | Promotion of neuronal differentiation. | Human endometrial stem cells. | researchgate.net |

| SIRT1 | Increased expression (context-dependent) | GPER/EGFR/ERK pathway. | Brain, heart, skeletal muscle, cancer cells. | nih.gov |

| FoxL2 and pFoxL2 | Increased expression and phosphorylation | GPR30-PKC signaling pathway. | Ovarian granulosa-like tumor cells. | nih.gov |

| BDNF | Increased expression | Binding of nuclear receptors to the BDNF gene. | Forebrain targets (e.g., hippocampus). | nih.gov |

| PSD95 | Increased expression | Rapid, Akt-dependent protein synthesis. | Hippocampal neurons. | nih.gov |

| Synaptophysin | Regulation of expression | Mechanism under investigation. | Hippocampus. | |

| pS2 (TFF1) | Induction of transcription | Estrogen receptor-mediated transcriptional activation. | Breast epithelial cells. | plos.org |

| NRF1 | Increased transcription | Binding of estrogen receptor to an ERE in the NRF-1 promoter. | Breast and lung adenocarcinoma cells. | nih.govnih.gov |

Effects on ERRα and VLDL-related genes

Estradiol's molecular influence extends to a variety of genes, including those related to lipid metabolism and the regulation of other nuclear receptors. Its effects on Estrogen-Related Receptor alpha (ERRα) and Very-Low-Density Lipoprotein (VLDL)-related genes are mediated through complex transcriptional networks.

Estrogen-Related Receptor alpha (ERRα): ERRα is classified as an orphan nuclear receptor because it is not activated by estrogens. wikipedia.org However, it shares sequence homology with Estrogen Receptor alpha (ERα) and regulates many of the same genes, indicating a functional interplay between the two receptors. wikipedia.org Research has shown that estradiol can indirectly influence ERRα by upregulating its expression in tissues such as the uterus and heart. nih.gov This suggests that estradiol, by activating ERα, can modulate the cellular levels of ERRα, which in turn participates in the regulation of genes involved in energy homeostasis and mitochondrial biogenesis. wikipedia.orgnih.gov

VLDL-Related Genes: Estradiol has demonstrated significant effects on the expression of genes associated with Very-Low-Density Lipoprotein (VLDL), a key particle in lipid transport. Studies involving the administration of estradiol have shown a marked increase in VLDL receptor mRNA levels in cardiac tissue. nih.gov This indicates that estradiol enhances the expression of the gene responsible for creating VLDL receptors in the heart. nih.gov Furthermore, estrogen stimulates the synthesis of VLDL by increasing the accumulation of mRNA for one of its primary apoproteins. nih.gov This effect is transcriptional, as the induction of VLDL synthesis can be blocked by inhibitors of transcription. nih.gov In premenopausal females, administration of ethinyl estradiol led to a significant increase in VLDL-cholesterol and VLDL apolipoprotein B, which was associated with an enhanced synthesis rate. droracle.ai

The table below summarizes key research findings on the effects of estradiol on VLDL-related gene expression.

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Regulation of VLDL receptor | Rabbits (in vivo) | Administration of 17 alpha-ethinyl estradiol dramatically increased the ventricular level of VLDL receptor mRNA. | nih.gov |

| Synthesis of VLDL apoprotein | Cockerel (in vivo and in vitro) | Estrogen treatment increased VLDL synthesis by enhancing the accumulation of mRNA for a major VLDL apoprotein. | nih.gov |

| Plasma lipoprotein metabolism | Normolipidemic premenopausal females | Ethinyl estradiol administration significantly increased plasma VLDL-cholesterol and VLDL apolipoprotein B, associated with enhanced synthesis. | droracle.ai |

Co-activator and Co-repressor Interactions in Estrogen Receptor Signaling

The transcriptional activity of the estrogen receptor (ER), following the binding of estradiol, is not solely dependent on the receptor itself. It is critically modulated by a diverse array of over 200 coregulatory proteins, broadly classified as co-activators and co-repressors. frontiersin.orgexplorationpub.com The balance between these two classes of proteins is a determining factor in the tissue-specific and gene-specific response to estradiol.

Co-activators: Upon binding estradiol, the ER undergoes a conformational change. nih.gov This transformation creates a binding surface, particularly in the Activation Function-2 (AF-2) domain, which facilitates the recruitment of co-activator proteins. frontiersin.orgpnas.org Co-activators preferentially associate with the estradiol-bound ERα. explorationpub.com A primary family of co-activators is the steroid receptor co-activator (SRC) family (including SRC-1, SRC-2, and SRC-3). nih.gov These proteins typically possess a conserved nuclear receptor interaction domain with an "LXXLL" motif (where L is leucine (B10760876) and X is any amino acid) that is essential for their interaction with the ER. frontiersin.org

Once recruited, co-activators initiate a cascade of events to promote gene transcription. Many, like the SRC family, have intrinsic histone acetyltransferase (HAT) activity or recruit other enzymes with HAT activity, such as p300/CBP. frontiersin.org This enzymatic activity leads to the acetylation of histones, which remodels the chromatin into a more relaxed state, making the DNA more accessible to the transcriptional machinery, including RNA Polymerase II, thereby enhancing gene expression. frontiersin.org

Co-repressors: In the absence of a ligand or when bound to an antagonist like tamoxifen, the ER can adopt a different conformation that favors the binding of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govresearchgate.net These co-repressors can inhibit ER-mediated transcription through several mechanisms. They can compete with co-activators for binding to the ER or interact directly with the unliganded receptor. frontiersin.org Co-repressors function by recruiting histone deacetylases (HDACs), which remove acetyl groups from histones. frontiersin.org This deacetylation results in a more condensed chromatin structure, which represses gene transcription. frontiersin.org

The dynamic interplay between the recruitment of co-activators and co-repressors to the ER complex at the promoter of a target gene ultimately dictates the magnitude and direction of the transcriptional response to estradiol signaling. explorationpub.com

The table below outlines the key players and their functions in estrogen receptor signaling.

| Component | Examples | Primary Function in ER Signaling | Mechanism |

|---|---|---|---|

| Co-activators | SRC-1, SRC-2, SRC-3, p300/CBP | Enhance gene transcription | Recruited by estradiol-bound ER; possess or recruit histone acetyltransferases (HATs) to remodel chromatin. frontiersin.org |

| Co-repressors | NCoR, SMRT | Inhibit gene transcription | Recruited by unliganded or antagonist-bound ER; recruit histone deacetylases (HDACs) to condense chromatin. frontiersin.orgresearchgate.net |

Preclinical Investigations and in Vitro Model Systems

Studies in Cell Lines and Primary Cell Cultures

In vitro models using both established cell lines and primary cell cultures have been instrumental in elucidating the molecular mechanisms of estradiol (B170435) hemihydrate. These systems allow for controlled investigations into the compound's effects on cellular processes such as proliferation, differentiation, and gene expression across a variety of cell types.

Research involving human endometrial stem cells (hEnSCs) has demonstrated that estradiol hemihydrate can influence their differentiation potential. medchemexpress.commedchemexpress.com Specifically, estradiol has been shown to up-regulate the expression of neural markers in hEnSCs, thereby promoting their differentiation toward a neural lineage. medchemexpress.commedchemexpress.com This suggests a role for the compound in directing the fate of these multipotent stem cells, with potential implications for research in fields like neural tissue engineering. medchemexpress.com

The influence of estradiol on cancer cell lines is a significant area of preclinical research, revealing complex and often cell-type-specific responses.

MCF-7 Breast Cancer Cells: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive cancers, as it expresses receptors for estrogen, androgens, and progesterone (B1679170). nih.gov Studies have established that 17β-estradiol can induce a mitogenic response, promoting the proliferation of these cells. nih.gov However, the extent of this proliferative response can vary among different laboratory strains of MCF-7 cells. nih.gov Research indicates that estradiol-induced proliferation in MCF-7 cells is often dependent on the activation of the insulin-like growth factor type I receptor (IGF-IR) pathway, suggesting that an autocrine signal involving this receptor is necessary for the mitogenic effects of estradiol. nih.gov The addition of estradiol has been shown to significantly increase the number of colonies formed by MCF-7 cells in soft agar (B569324) assays. researchgate.net

OVCAR-3 Ovarian Cancer Cells: The OVCAR-3 cell line, derived from a human ovarian adenocarcinoma, expresses both androgen and estrogen receptors, making it a valuable model for evaluating hormonal effects. bcrj.org.brnih.gov In this cell line, 17β-estradiol has been demonstrated to stimulate cell growth and significantly increase cell viability. researchgate.netnih.gov The proliferative effect is dose- and time-dependent. For instance, treatment over six days showed significant stimulation of cell growth, with a concentration of 10⁻⁷ M inducing proliferation to 195% of the control value. researchgate.net This stimulatory effect on cell growth has been confirmed through both [³H]thymidine incorporation assays and DNA fluorometric assays. researchgate.net

| Treatment Group | Day 2 (% of Control) | Day 4 (% of Control) | Day 6 (% of Control) |

| Control | 100% | 100% | 100% |

| 10⁻⁸ M 17β-Estradiol | ~110% | ~125% | 148% |

| 10⁻⁷ M 17β-Estradiol | ~120% | ~150% | 195% |

| 10⁻⁶ M 17β-Estradiol | ~115% | ~130% | 139% |

| Data adapted from a study on OVCAR-3 cell proliferation assessed by [³H]thymidine incorporation assay. researchgate.net |

Non-Small Cell Lung Cancer (NSCLC) Cell Lines: Preclinical studies have shown that estrogen signaling plays a role in the proliferation of non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Estradiol has been found to induce NSCLC cell proliferation and tumor growth. nih.gov This is achieved primarily through the activation of non-genomic signaling pathways, including cAMP, MAPK, and AKT. nih.govmdpi.com Furthermore, through genomic pathways, estradiol promotes the expression of critical cell cycle regulators like c-myc and Cyclin D, leading to cell cycle progression and proliferation. nih.govmdpi.com Estradiol has also been observed to promote angiogenesis in NSCLC cell lines via the secretion of vascular endothelial growth factor (VEGF). nih.govnih.gov

The role of estradiol in bone metabolism has been investigated using various cellular models. In studies with bone marrow-derived mesenchymal stem cells (MSCs), 17β-estradiol was found to significantly enhance their osteogenic differentiation. nih.gov This effect is critical, as osteoblasts, which are derived from MSCs, are the primary cells responsible for bone formation. nih.gov The C2C12 cell line, while primarily a myoblastic line, is also used in musculoskeletal research. Some studies have noted that estradiol treatment can influence the differentiation of C2C12 myoblasts, and the estrogen-related receptor α (ERRα) has been shown to be important for myotube formation in these cells. nih.govmdpi.com

Estradiol has a demonstrable effect on the proliferation of muscle stem cells, known as satellite cells. frontiersin.org In vitro treatment of freshly isolated satellite cells with estradiol resulted in significantly greater cell proliferation. nih.gov This pro-proliferative effect is dose-dependent and crucial for muscle repair and regeneration. nih.govfrontiersin.org The loss of estradiol is associated with a reduction in the satellite cell pool, impairing the muscle's regenerative capacity. nih.govumn.edu

| Treatment Duration | Estradiol Concentration | Proliferation Increase vs. Vehicle |

| 72 hours | 3.125 pM | 51% - 67% |

| 72 hours | 50 pM | 51% - 67% |

| 72 hours | 100 pM | 51% - 67% |

| Data from a study on isolated satellite cells treated with 17β-estradiol. nih.gov |

In the liver, estradiol has been shown to accelerate the proliferation of hepatocytes, particularly in the context of liver regeneration following partial hepatectomy. mdpi.comnih.gov This process is mediated through estrogen receptors, with studies indicating that both ERα and ERβ orchestrate cell proliferation and differentiation during liver regeneration. nih.gov Beyond proliferation, estradiol regulates the expression of numerous genes in hepatocytes. It can alleviate lipotoxic stress by suppressing genes involved in de novo lipogenesis while promoting those related to β-oxidation. mdpi.com Furthermore, estrogen has been shown to stimulate the transcription of the Hepatocyte Growth Factor (HGF) gene, a potent mitogen for hepatocytes. nih.gov Studies comparing gene regulation in different tissues found that in the liver, the top functions associated with estradiol-regulated genes were connected to increased cellular proliferation. nih.gov

Animal Model Research

Neuroprotective Effects and Cognitive Function Studies (e.g., FBN-ARO-KO mice, hippocampal slices)

Estradiol has demonstrated significant neuroprotective properties in various preclinical models. Studies utilizing forebrain-neuron-specific aromatase knock-out (FBN-ARO-KO) mice, which have depleted levels of neuron-derived estradiol, have been instrumental in elucidating the hormone's role in the brain. nih.govnih.gov These mice exhibit increased neuronal damage and more significant cognitive deficits after global cerebral ischemia compared to their wild-type counterparts. nih.gov This suggests a critical role for locally synthesized estradiol in protecting neurons from ischemic injury.

In vitro studies using hippocampal slices have further substantiated the neuroprotective effects of estradiol. nih.govnih.gov When exposed to conditions mimicking ischemia, such as oxygen-glucose deprivation (OGD), hippocampal slices from rats treated with estradiol show a marked decrease in cellular death. nih.govnih.gov For instance, one study found that estradiol replacement in ovariectomized female rats led to a 23% decrease in lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, in hippocampal slices subjected to OGD. nih.gov These protective effects are linked to estradiol's ability to mitigate oxidative stress and prevent protein damage. nih.gov Specifically, estradiol treatment has been shown to prevent the significant reduction in tryptophan and tyrosine content caused by OGD. nih.gov

Further research has pointed to the involvement of specific signaling pathways in estradiol-mediated neuroprotection. Activation of extranuclear estrogen receptors can induce the ERK-Akt-CREB-BDNF signaling pathway in the hippocampus, which significantly reduces ischemic neuronal injury and preserves cognitive function. plos.orgfrontiersin.org The neuroprotective effects of estradiol are also associated with the stimulation of progenitor cell proliferation and differentiation towards a neuronal lineage in the hippocampus of middle-aged mice. nih.gov

Table 1: Neuroprotective Effects of Estradiol in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| FBN-ARO-KO Mice | Increased neuronal damage and cognitive deficits after global cerebral ischemia. | nih.gov |